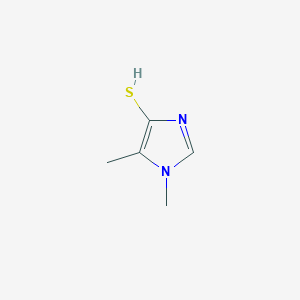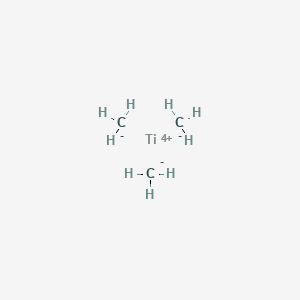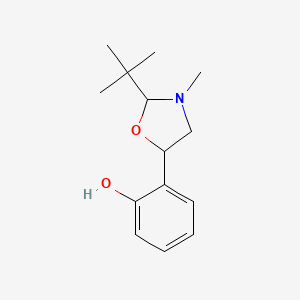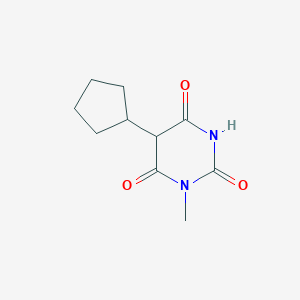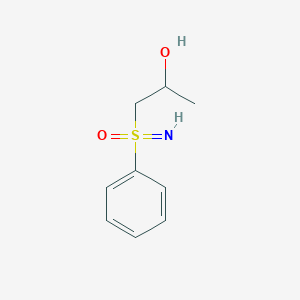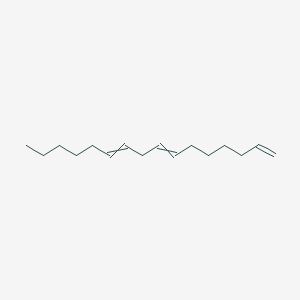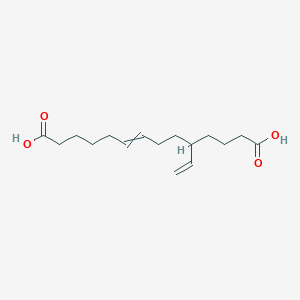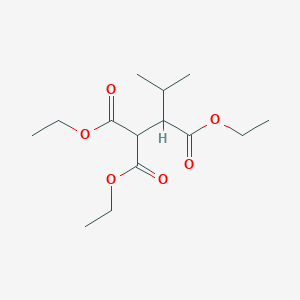
Triethyl 3-methylbutane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 3-methylbutane-1,1,2-tricarboxylate: is an organic compound with the molecular formula C14H24O6 . It is a triester derivative of 3-methylbutane-1,1,2-tricarboxylic acid. This compound is known for its unique structure, which includes three ester groups attached to a central carbon chain. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl 3-methylbutane-1,1,2-tricarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylbutane-1,1,2-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Triethyl 3-methylbutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 3-methylbutane-1,1,2-tricarboxylic acid.
Reduction: Triethyl 3-methylbutane-1,1,2-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Triethyl 3-methylbutane-1,1,2-tricarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a model compound to investigate metabolic pathways involving esters.
Medicine: While not directly used as a drug, this compound can be used in the synthesis of pharmaceutical intermediates. Its derivatives may have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of plasticizers, which are added to polymers to increase their flexibility. It is also used in the manufacture of coatings and adhesives.
Mechanism of Action
The mechanism of action of triethyl 3-methylbutane-1,1,2-tricarboxylate primarily involves its ester functional groups. These groups can undergo hydrolysis, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparison with Similar Compounds
- Triethyl 1,1,2-ethanetricarboxylate
- Triethyl 1,1,3-propanetricarboxylate
- Triethyl 1,2,4-butanetricarboxylate
Comparison: Triethyl 3-methylbutane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the central carbon chain. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of the methyl group may affect steric hindrance and electronic effects, leading to variations in reaction rates and product distribution.
Properties
CAS No. |
113273-10-2 |
|---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
triethyl 3-methylbutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(15)10(9(4)5)11(13(16)19-7-2)14(17)20-8-3/h9-11H,6-8H2,1-5H3 |
InChI Key |
UVXJOYQEEOYQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


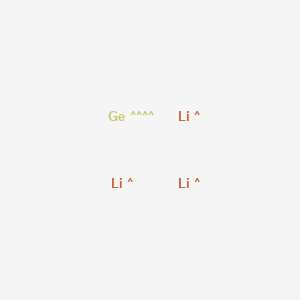

![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
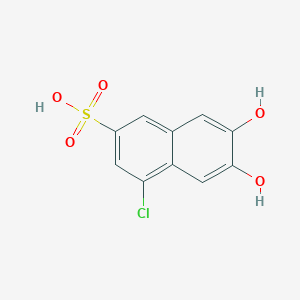
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

